1-(Chloromethyl)-4-iodobenzene
Overview
Description
1-(Chloromethyl)-4-iodobenzene is an aromatic compound characterized by a benzene ring substituted with a chloromethyl group and an iodine atom at the para position
Mechanism of Action
Target of Action
Chloromethyl compounds have been known to interact with various biological targets
Mode of Action
Chloromethyl compounds generally act by forming covalent bonds with their targets, leading to changes in the target’s function . The specific interactions of 1-(Chloromethyl)-4-iodobenzene with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Chloromethyl compounds can potentially affect a wide range of biochemical pathways due to their reactivity
Pharmacokinetics
Pharmacokinetic studies would provide valuable information about the compound’s bioavailability, distribution within the body, metabolic transformations, and routes of excretion .
Result of Action
Chloromethyl compounds are known to cause cellular changes due to their reactivity
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-iodobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-iodotoluene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, with the formaldehyde carbonyl being protonated to make the carbon more electrophilic, which is then attacked by the aromatic pi-electrons .
Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc chloride or other Lewis acids are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The iodine atom can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chloromethyl group is replaced by other functional groups.
Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1-(Chloromethyl)-4-iodobenzene has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of biologically active compounds and drug development.
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-bromobenzene
- 1-(Chloromethyl)-4-fluorobenzene
- 1-(Chloromethyl)-4-chlorobenzene
Comparison: 1-(Chloromethyl)-4-iodobenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property enhances its reactivity in coupling reactions compared to its bromine, chlorine, or fluorine analogs . The iodine atom also facilitates easier oxidative addition, making it a preferred choice in certain synthetic applications.
Properties
IUPAC Name |
1-(chloromethyl)-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACBULCMHGPEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355767 | |
Record name | 1-(chloromethyl)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54589-53-6 | |
Record name | 1-(chloromethyl)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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